Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is a product from Thermo Scientific Chemicals . It is also known as diyttrium (3+) tricarbonate with the molecular formula C3O9Y2 .

Molecular Structure Analysis

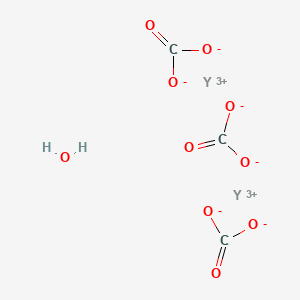

The molecular structure of Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is represented by the SMILES notation: [Y+3]. [Y+3]. [O-]C ( [O-])=O. [O-]C ( [O-])=O. [O-]C ( [O-])=O .Physical and Chemical Properties Analysis

Yttrium(III) carbonate hydrate, REacton®, 99.99% (REO) is a powder with a molecular weight of 357.84 (Anhydrous) .Aplicaciones Científicas De Investigación

Hydration and Structure

- Yttrium(III) ion is hydrated by eight water molecules in aqueous solutions, showing similarities with solid compounds containing hydrated yttrium(III) ion. This research is significant for understanding the hydration and structural properties of yttrium(III) in different states (Lindqvist-Reis et al., 2000).

Environmental Behavior

- In the North Pacific Ocean, yttrium(III) concentrations range from 70–290 pmol/kg, displaying a nutrient-like profile and aiding in understanding metal scavenging processes in oceans (Zhang, Amakawa, & Nozaki, 1994).

Thermal Decomposition

- The thermal decomposition of hydrated basic carbonates of lanthanides and yttrium in CO2 atmosphere has been studied, contributing to knowledge on the thermal stability and composition of these compounds (D'Assunção, Ionashiro, Rasera, & Giolito, 1993).

Preparation Methods

- Hydrothermal precipitation methods have been employed to prepare fine yttrium carbonate powders, highlighting advancements in material synthesis (Hishinuma et al., 1990).

Colloidal Particle Formation

- Research into colloidal dispersions of yttrium basic carbonate has led to the creation of uniform spherical and rodlike particles, important for applications in material science (Aiken, Hsu, & Matijević, 1988).

Nanocrystalline Rare Earth Oxides

- Yttrium acetate hydrate has been used to synthesize nanocrystalline Y2O3 with significant surface area, contributing to the field of nanotechnology (Hosokawa, Iwamoto, & Inoue, 2008).

Crystallization Mechanisms

- Studies on the crystallization of yttrium carbonate highlight the mechanisms of conversion from amorphous to crystalline precipitates (He Lun-yan, 2002).

Análisis Bioquímico

Biochemical Properties

It is known that yttrium, the main component of this compound, has many chemical similarities with lanthanides and can interact with various biomolecules .

Cellular Effects

It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Yttrium(III) carbonate hydrate in animal models. It is known that yttrium can have toxic effects at high doses .

Propiedades

IUPAC Name |

yttrium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUZDKUDCZNBJS-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Y2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid, 97%](/img/structure/B6321078.png)